[2-[(E)-[(2,4-dichlorobenzoyl)hydrazinylidene]methyl]phenyl] 3,4,5-trimethoxybenzoate
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Overview
Description
[2-[(E)-[(2,4-dichlorobenzoyl)hydrazinylidene]methyl]phenyl] 3,4,5-trimethoxybenzoate is an organic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable substance for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(E)-[(2,4-dichlorobenzoyl)hydrazinylidene]methyl]phenyl] 3,4,5-trimethoxybenzoate typically involves multiple steps:
Methylation of Gallic Acid: The process begins with the methylation of gallic acid using dimethyl sulfate in the presence of sodium hydroxide.
Formation of Hydrazide: The next step involves the reaction of 3,4,5-trimethoxybenzoic acid with hydrazine hydrate to form the corresponding hydrazide.
Condensation Reaction: Finally, the hydrazide is reacted with 2,4-dichlorobenzoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. The use of phase transfer catalysts and continuous flow reactors can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
[2-[(E)-[(2,4-dichlorobenzoyl)hydrazinylidene]methyl]phenyl] 3,4,5-trimethoxybenzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of amides or esters.
Scientific Research Applications
[2-[(E)-[(2,4-dichlorobenzoyl)hydrazinylidene]methyl]phenyl] 3,4,5-trimethoxybenzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [2-[(E)-[(2,4-dichlorobenzoyl)hydrazinylidene]methyl]phenyl] 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxybenzoic acid: A precursor in the synthesis of the target compound.
2,4-Dichlorobenzoyl chloride: Another precursor used in the synthesis.
Methyl 3,4,5-trimethoxybenzoate: A related ester with similar chemical properties.
Uniqueness
[2-[(E)-[(2,4-dichlorobenzoyl)hydrazinylidene]methyl]phenyl] 3,4,5-trimethoxybenzoate is unique due to its combined structural features, which allow it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its dual functionality as both an ester and a hydrazone makes it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C24H20Cl2N2O6 |
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Molecular Weight |
503.3g/mol |
IUPAC Name |
[2-[(E)-[(2,4-dichlorobenzoyl)hydrazinylidene]methyl]phenyl] 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C24H20Cl2N2O6/c1-31-20-10-15(11-21(32-2)22(20)33-3)24(30)34-19-7-5-4-6-14(19)13-27-28-23(29)17-9-8-16(25)12-18(17)26/h4-13H,1-3H3,(H,28,29)/b27-13+ |
InChI Key |
JCBQVTQERRPBNZ-UVHMKAGCSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC=CC=C2/C=N/NC(=O)C3=C(C=C(C=C3)Cl)Cl |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC=CC=C2C=NNC(=O)C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC=CC=C2C=NNC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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